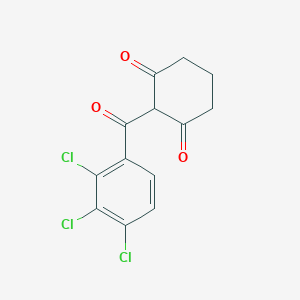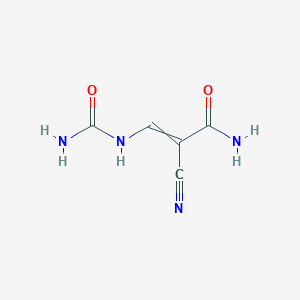
(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one is a complex organic compound characterized by its unique azetidinone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one typically involves the formation of the azetidinone ring followed by the introduction of the diphenylmethyl and diphenyl groups. One common method involves the cyclization of a suitable precursor under controlled conditions to form the azetidinone ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features allow it to interact with various enzymes and receptors, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of (3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenylmethyl (3S)-3-[(2S,3R,4R,5S)-5-[(2S)-2-(2S)-2-{[(tert-butoxy)carbonyl]amino …
- Diphenylmethyl (3S)-3-[(2S,3R,4R,5S)-5-[(2S)-2-(2S)-2-{[(tert-butoxy)carbonyl]amino …
- Diphenylmethyl (3S)-3-(2S,3R,4R,5S)-5-[(2S)-2-aminobutanamido]-2,3,4,6 …
Uniqueness
(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one is unique due to its specific stereochemistry and the presence of the azetidinone ring. This distinguishes it from other similar compounds, which may have different ring structures or stereochemical configurations. The unique combination of these features contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
88047-75-0 |
|---|---|
Fórmula molecular |
C28H23NO |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(3S,4R)-1-benzhydryl-3,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C28H23NO/c30-28-25(21-13-5-1-6-14-21)27(24-19-11-4-12-20-24)29(28)26(22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20,25-27H/t25-,27-/m0/s1 |
Clave InChI |
BXAWHTCQEXFPNC-BDYUSTAISA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](N(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2C(N(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)

![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)

![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)

![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)



